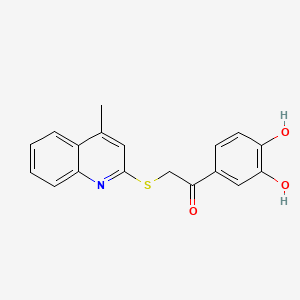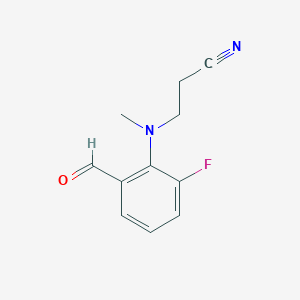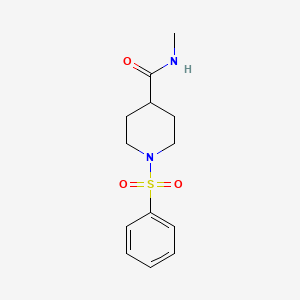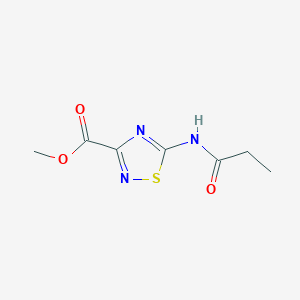![molecular formula C17H24N2O B6635895 N-[(1,3-dimethylindol-2-yl)methyl]-2-methyloxan-4-amine](/img/structure/B6635895.png)
N-[(1,3-dimethylindol-2-yl)methyl]-2-methyloxan-4-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[(1,3-dimethylindol-2-yl)methyl]-2-methyloxan-4-amine, commonly known as DIMBOA, is a secondary metabolite found in plants such as maize, wheat, and rye. It is a member of the benzoxazinoid family of compounds, which are known for their anti-herbivore properties. DIMBOA has been the subject of scientific research due to its potential applications in agriculture and medicine.
作用機序
The mechanism of action of DIMBOA is not fully understood, but it is believed to involve the disruption of insect digestive enzymes and the inhibition of nutrient absorption. DIMBOA can also induce oxidative stress in insects, leading to cell damage and death.
Biochemical and Physiological Effects:
DIMBOA has been shown to have a range of biochemical and physiological effects in plants and animals. In plants, it can induce the expression of genes involved in defense against pathogens and herbivores. In animals, DIMBOA has been shown to have anti-inflammatory and anti-cancer properties. It can also modulate the immune system and affect the metabolism of lipids and carbohydrates.
実験室実験の利点と制限
One advantage of using DIMBOA in lab experiments is its natural origin, which makes it more environmentally friendly than synthetic pesticides. It is also a relatively inexpensive compound that can be easily extracted from plants. However, the low yield of chemical synthesis and the variability in DIMBOA content among different plant species can be a limitation.
将来の方向性
There are several potential future directions for research on DIMBOA. One area of interest is the development of DIMBOA-based pesticides that can be used in agriculture. Another area of research is the potential use of DIMBOA as a therapeutic agent for inflammatory and cancer-related diseases. Further studies are also needed to understand the mechanism of action of DIMBOA and its effects on different organisms.
In conclusion, DIMBOA is a natural compound with potential applications in agriculture and medicine. Its anti-herbivore properties make it a potential alternative to synthetic pesticides, while its anti-inflammatory and anti-cancer properties make it a potential therapeutic agent. Further research is needed to fully understand the mechanism of action of DIMBOA and its potential applications.
合成法
DIMBOA can be synthesized chemically or extracted from plants. The chemical synthesis of DIMBOA involves several steps, including the condensation of 2-methoxybenzaldehyde with 3-methylindole, followed by reduction and methylation. However, the yield of chemical synthesis is low, and it is more economical to extract DIMBOA from plants.
科学的研究の応用
DIMBOA has been extensively studied for its anti-herbivore properties. It acts as a natural defense mechanism for plants against insects and other pests. Studies have shown that DIMBOA can inhibit the growth of a wide range of insects, including aphids, caterpillars, and beetles. This makes it a potential alternative to synthetic pesticides, which can harm the environment and human health.
特性
IUPAC Name |
N-[(1,3-dimethylindol-2-yl)methyl]-2-methyloxan-4-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24N2O/c1-12-10-14(8-9-20-12)18-11-17-13(2)15-6-4-5-7-16(15)19(17)3/h4-7,12,14,18H,8-11H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LAJDLJYEBXLCSU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(CCO1)NCC2=C(C3=CC=CC=C3N2C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(1,3-dimethylindol-2-yl)methyl]-2-methyloxan-4-amine | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。








![N-[4-(dimethylamino)phenyl]-2-(4-methylquinolin-2-yl)sulfanylacetamide](/img/structure/B6635862.png)

![3-Fluoro-2-[(3-hydroxycyclobutyl)methyl-methylamino]benzaldehyde](/img/structure/B6635877.png)

![2-Chloro-5-[(1-propan-2-ylpyrazol-4-yl)methylamino]benzoic acid](/img/structure/B6635893.png)

